

Preclinical Studies of AS-Inclisiran Sodium: A Technical Guide

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Compound of Interest		
Compound Name:	AS-Inclisiran sodium	
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This technical guide provides an in-depth overview of the preclinical studies conducted on **AS-Inclisiran sodium** (henceforth referred to as Inclisiran), a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available non-clinical study data, including regulatory submissions and peer-reviewed publications.

Core Mechanism of Action

Inclisiran is a chemically modified, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This design facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, ensuring liver-specific uptake.[1][2][3]

Once inside the hepatocyte, the antisense strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[1][2] The RISC is then guided by the siRNA to the messenger RNA (mRNA) that encodes for proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5][6] This sequence-specific binding leads to the catalytic cleavage and subsequent degradation of PCSK9 mRNA.[4][6][7][8]

The reduction in intracellular PCSK9 protein synthesis limits the degradation of LDL receptors (LDLR).[6][7] Consequently, more LDLRs are recycled to the hepatocyte surface, leading to

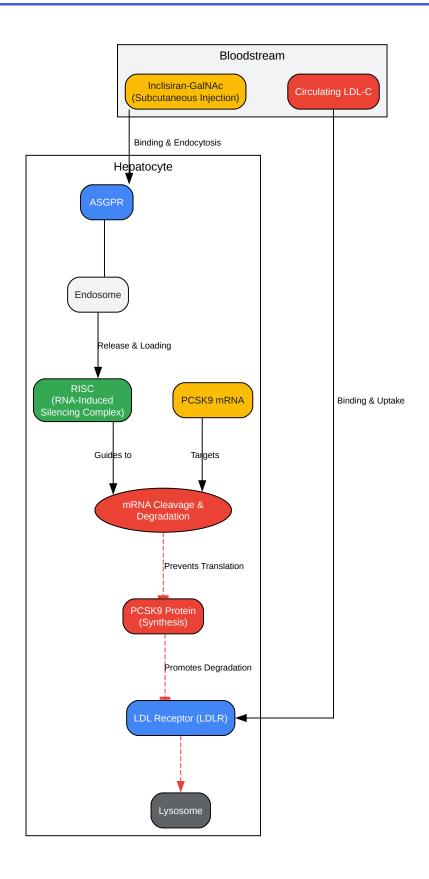




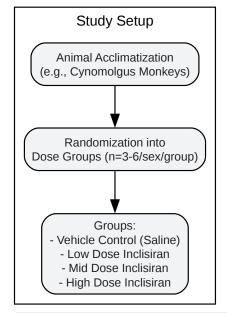


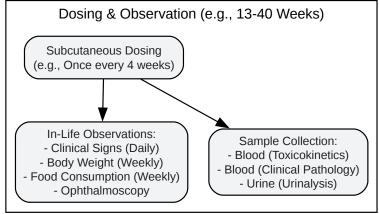
increased clearance of LDL-C from the bloodstream.[2][3][7] This mechanism results in a potent and durable reduction of circulating LDL-C levels.[9][10]

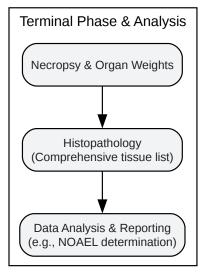












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